N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide
Description
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O/c1-4-13(19)14-8-12-15-16-17-18(12)11-6-5-9(2)10(3)7-11/h5-7H,4,8H2,1-3H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPPAAJUYLLITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide in the presence of a suitable catalyst.
Attachment of the Propionamide Group: The resulting tetrazole intermediate is then reacted with propionyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the tetrazole ring.
Reduction: Reduced forms of the tetrazole ring.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Similarities and Differences
Key structural features compared to analogues :
- Tetrazole Core: The 1H-tetrazole ring is a common feature in both experimental compounds (e.g., compounds 8–12 in ) and clinically used angiotensin II receptor blockers (ARBs) like losartan and valsartan (). However, the substituents on the tetrazole and adjacent groups vary significantly: Aryl Substituents: The 3,4-dimethylphenyl group in the target compound contrasts with the biphenyl-tetrazole systems in ARBs (e.g., losartan’s 2′-tetrazolyl biphenyl motif) . Side Chains: The propionamide group differs from the carboxylic acid or ester moieties in ARBs (e.g., valsartan’s valine-derived carboxylate) and experimental compounds (e.g., methyl or propanoate esters in ) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Synthetic Yields : High yields (>88%) are reported for tetrazole derivatives in , suggesting efficient synthetic routes for such scaffolds. The target compound’s synthesis may follow similar protocols .
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide is a novel compound derived from the tetrazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C₁₃H₁₉N₅O₂S
- Molecular Weight : 309.39 g/mol
- CAS Number : 942000-16-0
The structure features a tetrazole ring, which is known for its ability to mimic biological molecules and interact with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The tetrazole moiety can engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors, potentially modulating their activity. This mechanism underlies its anti-inflammatory, immunomodulatory, and antitumor properties .
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.
2. Immunomodulatory Effects
The compound has been studied for its potential to modulate immune responses. In experiments involving mouse splenocytes, it demonstrated the ability to enhance immune cell activity in the presence of recombinant PD-1/PD-L1 proteins . This suggests a possible role in cancer immunotherapy by overcoming immune checkpoint inhibition.
3. Antitumor Properties
This compound has shown promise as an anticancer agent. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving the modulation of Bcl-2 family proteins . The structure–activity relationship (SAR) analysis revealed that modifications on the phenyl ring significantly influence cytotoxicity against various cancer cells .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Immunomodulatory | Enhanced immune response in splenocytes | |
| Antitumor | Induction of apoptosis in cancer cells |
Case Study: Immunomodulatory Effects
In a study examining the immunomodulatory effects of this compound on mouse splenocytes, researchers found that treatment with this compound resulted in a 92% rescue rate at a concentration of 100 nM when exposed to PD-L1 inhibition . This finding highlights its potential application in enhancing immune responses against tumors.
Case Study: Anticancer Activity
A series of experiments were conducted to evaluate the anticancer properties of this compound against various cancer cell lines. The compound displayed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin . The SAR analysis indicated that specific substitutions on the phenyl ring were crucial for enhancing its anticancer activity.
Q & A
Q. What synthetic strategies are recommended for the preparation of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)propionamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include:
- Tetrazole ring formation : React 3,4-dimethylaniline derivatives with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole core .
- Substitution reactions : Introduce the methylene-propionamide group via nucleophilic substitution or coupling reactions (e.g., using propionyl chloride in the presence of a base like K₂CO₃) .
- Purification : Optimize yield and purity using column chromatography or recrystallization with solvents like DMF or ethyl acetate .
Variations in solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. NaH) should be systematically tested .
Q. How can the molecular structure of this compound be rigorously characterized?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR spectroscopy : Assign peaks for the tetrazole ring (δ ~8-9 ppm for tetrazole protons), dimethylphenyl groups (δ ~2.2-2.5 ppm for methyl groups), and propionamide (δ ~1.1 ppm for CH₃) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns .
- X-ray crystallography : Resolve 3D conformation to analyze bond angles and intermolecular interactions critical for biological activity .
Q. What initial biological screening assays are appropriate for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Antimicrobial activity : Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays .
- Anticancer potential : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa or MCF-7), with EC₅₀ calculations .
- Neuropharmacology : Screen for CNS activity using receptor-binding assays (e.g., mGluR5 modulation) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core modifications : Compare tetrazole derivatives with substituents like fluorine (electron-withdrawing) vs. methyl (electron-donating) on the phenyl ring to assess impacts on receptor binding .
- Side-chain variations : Replace propionamide with sulfonamide or benzamide groups to study solubility and metabolic stability .
- QSAR modeling : Use computational tools (e.g., Schrödinger Suite) to correlate substituent properties (logP, polar surface area) with bioactivity data .
Q. How should contradictory bioactivity data between studies be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) .
- Orthogonal assays : Validate cytotoxicity findings using ATP-based luminescence alongside MTT to rule out false positives .
- Purity analysis : Use HPLC-UV/MS to confirm compound integrity (>95% purity) and rule out degradation products .
Q. What computational methods are recommended to predict target interactions?
- Methodological Answer :
- Molecular docking : Simulate binding to receptors (e.g., GPCRs or kinases) using AutoDock Vina or Glide .
- Molecular dynamics (MD) : Run 100-ns simulations in GROMACS to assess binding stability and key residue interactions .
- Free-energy calculations : Use MM-GBSA to rank binding affinities of derivatives .
Q. How can metabolic stability and pharmacokinetic properties be optimized?
- Methodological Answer :
- Fluorine substitution : Introduce fluorine at the phenyl ring to enhance metabolic stability (C-F bonds resist oxidation) .
- Prodrug strategies : Modify the propionamide to a methyl ester for improved oral bioavailability, with in vitro hydrolysis studies .
- Microsomal assays : Test hepatic stability using rat liver microsomes and CYP450 inhibition profiles .
Contradiction Analysis and Data Validation
Q. How to address discrepancies in reported EC₅₀ values across cancer cell lines?
- Methodological Answer :
- Dose-response normalization : Ensure consistent cell viability normalization (e.g., vehicle controls vs. untreated) .
- Pathway inhibition profiling : Use Western blotting to confirm target engagement (e.g., apoptosis markers like caspase-3) .
- Synergistic studies : Test combinations with standard chemotherapeutics (e.g., cisplatin) to identify potentiating effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
